molecular formula C17H16ClNO4 B8177039 Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate

Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate

Cat. No.: B8177039
M. Wt: 333.8 g/mol
InChI Key: JBYAHGKVDYOJPZ-UHFFFAOYSA-N
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Description

Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a chlorinated phenylamino group and a methoxy-oxoethyl side chain. Its molecular structure combines aromatic, ester, and amide functionalities, making it a candidate for pharmaceutical and agrochemical research. The compound’s synthesis typically involves coupling reactions between substituted anthranilic acid derivatives and halogenated phenyl precursors under catalytic or basic conditions.

Properties

IUPAC Name

methyl 2-[2-chloro-5-(2-methoxy-2-oxoethyl)anilino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-16(20)10-11-7-8-13(18)15(9-11)19-14-6-4-3-5-12(14)17(21)23-2/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYAHGKVDYOJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination for Diarylamine Formation

The Buchwald-Hartwig cross-coupling reaction is a cornerstone for forming C–N bonds between aryl halides and amines. For this compound, the protocol involves:

  • Aryl Halide Preparation : Synthesis of 1-bromo-2-chloro-5-(2-methoxy-2-oxoethyl)benzene via Friedel-Crafts acylation of 2-chlorotoluene, followed by bromination at the para position.

  • Coupling Reaction : Reacting the aryl bromide with methyl 2-aminobenzoate in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene at 110°C for 12–24 hours.

Key Data :

ParameterValueSource
Catalyst SystemPd(OAc)₂/Xantphos
Yield68–72%
Reaction Time18 hours

This method offers regioselectivity but requires stringent anhydrous conditions and expensive catalysts.

Reductive Amination of Nitro Intermediates

A stepwise approach involves synthesizing a nitro precursor followed by reduction:

  • Nitro Intermediate Synthesis : Coupling methyl 2-nitrobenzoate with 2-chloro-5-(2-methoxy-2-oxoethyl)phenylboronic acid via Suzuki-Miyaura cross-coupling.

  • Nitro Reduction : Treating the intermediate with Raney nickel under hydrogen gas (3 atm) in ethyl acetate at 50°C for 6 hours.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • High functional group tolerance.

Limitations :

  • Requires handling of explosive nitro compounds.

  • Moderate yields (~65%) due to competing side reactions.

Ullmann Coupling with Copper Catalysis

A cost-effective alternative employs copper-mediated coupling:

  • Reaction Conditions : Methyl 2-aminobenzoate, 1-iodo-2-chloro-5-(2-methoxy-2-oxoethyl)benzene, CuI, and 1,10-phenanthroline in DMF at 120°C for 24 hours.

Performance Metrics :

ParameterValueSource
Catalyst Loading10 mol% CuI
Yield58–62%

While economical, prolonged reaction times and lower yields limit industrial applicability.

Optimization of Critical Synthetic Steps

Synthesis of 2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl Intermediates

The methoxy-oxoethyl side chain is introduced via esterification or ketone reduction:

  • Friedel-Crafts Acylation : Treating 2-chlorotoluene with methoxyacetyl chloride in the presence of AlCl₃, yielding 2-chloro-5-(2-methoxy-2-oxoethyl)toluene.

  • Oxidation-Reduction Sequence : Oxidation of 2-chloro-5-vinylbenzene to 2-chloro-5-acetylbenzene using KMnO₄, followed by borohydride reduction and esterification with methanol/H₂SO₄.

Comparative Data :

MethodYieldPurityCost
Friedel-Crafts75%92%High
Oxidation-Reduction68%89%Medium

Esterification and Protecting Group Strategies

The methyl ester in methyl 2-aminobenzoate is typically introduced early to prevent hydrolysis during subsequent steps:

  • Direct Esterification : Refluxing 2-aminobenzoic acid with methanol and concentrated H₂SO₄ (yield: 85–90%).

  • Boc Protection : Temporary protection of the amine group using di-tert-butyl dicarbonate to avoid side reactions during coupling.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patents highlight the use of continuous flow reactors for large-scale synthesis:

  • Esterification Step : Tubular reactors with immobilized H₂SO₄ catalysts achieve 95% conversion in <30 minutes.

  • Coupling Reactions : Microreactors with Pd/C catalysts enhance heat transfer and reduce catalyst loading by 40%.

Purification and Waste Management

  • Crystallization : Recrystallization from ethanol/water mixtures achieves >99% purity.

  • Solvent Recovery : Distillation units reclaim >90% of toluene and DMF, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Bioactivity/Applications References
Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate (Target Compound) C₁₈H₁₇ClNO₅ Chlorophenylamino, methoxy-oxoethyl Hypothesized enzyme inhibition (analog-based)
Methyl 5-(((3,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate C₂₆H₂₂ClNO₈ Anthraquinone core, dihydroxy-dioxoanthracene Anticancer activity (DNA intercalation)
Methyl 2-(2-methoxy-2-oxoethyl)-5-(((3-methoxy-9,10-dioxoanthracen-2-yl)amino)methyl)benzoate C₂₇H₂₄ClNO₇ Methoxy-dioxoanthracene, aminomethyl linkage Enhanced solubility and cytotoxicity in tumor cell lines
2-(4-Chlorophenyl)-2-oxoethyl 2-methoxybenzoate C₁₆H₁₃ClO₄ Phenacyl ester, 4-chlorophenyl ketone Synthetic intermediate for heterocycles (oxazoles, imidazoles)
Methyl 2-amino-5-methoxybenzoate C₉H₁₁NO₃ Amino, methoxy substituents Precursor for anti-inflammatory fenamic acid derivatives
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate C₁₉H₁₅ClN₂O₄ Chlorophenyl-oxazole, carboxamide linkage Antimicrobial activity (oxazole-based scaffolds)

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s chlorophenylamino and methoxy-oxoethyl groups distinguish it from simpler analogs like methyl 2-amino-5-methoxybenzoate (), which lacks the halogenated aromatic system. Anthraquinone-containing derivatives () exhibit stronger anticancer activity due to their planar aromatic systems, enabling DNA intercalation. However, their higher molecular weight (e.g., C₂₆H₂₂ClNO₈) may reduce bioavailability compared to the target compound .

Ester Group Modifications :

  • Phenacyl esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate, ) are photolabile and serve as protecting groups in organic synthesis. In contrast, the target compound’s methoxy-oxoethyl ester is more stable, favoring prolonged in vivo activity .

Crystallographic and Stability Data: The target compound’s structural analog, methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate (), forms dimers via weak C–H⋯C interactions. Such packing arrangements may influence solubility and melting points, critical for formulation design .

Synthetic Utility :

  • The target compound shares synthetic pathways with fenamic acid derivatives (), where esterification of anthranilic acid precursors improves solubility. However, its chloro-substituted phenyl group requires specialized coupling reagents (e.g., dichlorotriphenylphosphorane, ) to avoid side reactions .

Biological Activity

Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate, also known by its CAS number 2389017-87-0, is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C17H16ClNO4
Molecular Weight 333.8 g/mol
IUPAC Name methyl 2-[2-chloro-5-(2-methoxy-2-oxoethyl)anilino]benzoate
PubChem CID 145926838

Synthesis

The synthesis of this compound involves multiple steps typically starting from commercially available precursors. The synthetic route often includes chlorination and subsequent reactions to introduce the methoxy and keto groups, leading to the final ester product.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, in vitro assays demonstrated cytotoxic effects against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM respectively. The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : The compound inhibits colony formation in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest in treated cells.
  • Induction of Apoptosis : Evidence suggests that it promotes the production of reactive oxygen species (ROS), leading to apoptosis.

The modulation of the PI3K/AKT/mTOR signaling pathway is also implicated in its cytotoxic effects, highlighting its potential as a lead compound in cancer therapy .

Study on Colorectal Cancer

A notable study evaluated the antiproliferative effects of a structurally analogous compound on colorectal cancer cells. The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through ROS generation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlighted that specific substituents on the phenyl ring significantly enhance the cytotoxicity of these compounds against cancer cells. The introduction of chlorine and methoxy groups was found to be particularly beneficial .

Q & A

Q. What are the established synthetic routes for Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Chlorination and acylation of precursor molecules to introduce the chloro and methoxy-2-oxoethyl groups. For example, iodination or bromination of a phenyl ring followed by nucleophilic substitution with methoxy-2-oxoethyl moieties .
  • Step 2 : Formation of the amino-benzoate backbone via coupling reactions. A common approach involves reacting 2-chloro-5-(2-methoxy-2-oxoethyl)aniline with methyl 2-bromobenzoate under basic conditions (e.g., potassium carbonate in DMF) .
  • Purification : Recrystallization from ethanol or chromatography for high purity (>95%) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., dihedral angles between aromatic rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituents (e.g., chloro, methoxy, and amino protons resonate at δ 3.8–4.2 ppm for methoxy groups; aromatic protons at δ 6.5–8.0 ppm) .
    • IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

Q. What functional groups dictate its reactivity?

The compound’s reactivity is governed by:

  • Chloro group : Participates in nucleophilic substitution (e.g., with amines or alkoxides) .
  • Methoxy-2-oxoethyl group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives .
  • Amino-benzoate backbone : Enables hydrogen bonding and coordination with metal catalysts .

Q. What purification methods ensure high yield and purity?

  • Recrystallization : Ethanol or methanol are optimal solvents for removing unreacted starting materials .
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to isolate the product .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield?

  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in aryl amination .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reactions at 60–80°C reduce side-product formation during acylation .

Q. What computational methods predict its interactions with biological targets?

  • Molecular docking : Uses software like AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase-2) .
  • DFT calculations : Analyze electron density distribution to predict reactive sites (e.g., chloro group’s electrophilicity) .

Q. How should researchers address contradictions in reported data (e.g., varying reaction yields)?

  • Cross-validation : Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere) .
  • Analytical triage : Use multiple techniques (HPLC, NMR) to confirm product identity and purity .

Q. What strategies identify its biological targets in drug discovery?

  • Affinity chromatography : Immobilize the compound on resin to capture binding proteins from cell lysates .
  • Kinetic assays : Measure inhibition constants (Kᵢ) against enzymes like tyrosine kinases .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 100°C; store at 4°C in amber vials to prevent photolysis .
  • Hydrolytic stability : Susceptible to ester hydrolysis in aqueous buffers (pH > 8); use anhydrous DMSO for stock solutions .

Q. What role does stereoelectronic effects play in its reactivity?

  • Resonance effects : The methoxy group donates electron density to the phenyl ring, directing electrophilic substitution to the para position .
  • Steric hindrance : Bulky substituents on the amino group slow down nucleophilic attacks at the benzoate ester .

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